(5Z)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a heterocyclic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, with a methoxyphenylmethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution reactions using halogenating agents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes. Studies have indicated its effectiveness in inhibiting pyruvate kinase, which is crucial for the metabolic pathways of various organisms .
Medicine
In medicinal chemistry, (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its heterocyclic structure provides stability and reactivity, making it suitable for various applications.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves the inhibition of specific enzymes, such as pyruvate kinase. By binding to the active site of the enzyme, the compound prevents the enzyme from catalyzing its substrate, thereby disrupting the metabolic pathways of the target organism . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,4-A][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the position of the triazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9N3O2S |
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Molecular Weight |
259.29 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C12H9N3O2S/c1-17-9-4-2-3-8(5-9)6-10-11(16)15-12(18-10)13-7-14-15/h2-7H,1H3/b10-6- |
InChI Key |
GPAILHIWTYCPLM-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Origin of Product |
United States |
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